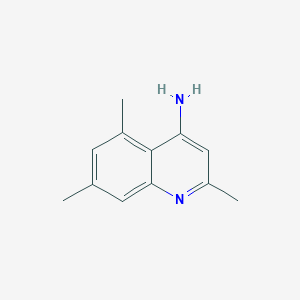

4-Amino-2,5,7-trimethylquinoline

Descripción

4-Amino-2,5,7-trimethylquinoline is a quinoline derivative characterized by an amino group at the 4-position and methyl groups at the 2-, 5-, and 7-positions of the quinoline ring. Quinoline derivatives are renowned for their pharmacological and chemical versatility, with substituent positions critically influencing their biological activity, solubility, and stability .

Propiedades

Número CAS |

689277-04-1 |

|---|---|

Fórmula molecular |

C12H14N2 |

Peso molecular |

186.25 g/mol |

Nombre IUPAC |

2,5,7-trimethylquinolin-4-amine |

InChI |

InChI=1S/C12H14N2/c1-7-4-8(2)12-10(13)6-9(3)14-11(12)5-7/h4-6H,1-3H3,(H2,13,14) |

Clave InChI |

BGNKCOXXDCIDPY-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C2C(=CC(=NC2=C1)C)N)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 4-Amino-2,5,7-trimetilquinolina se puede lograr a través de varios métodos, incluida la síntesis de quinolina de Combes. Este método implica la condensación de anilinas con β-dicetonas, seguida de un cierre de anillo catalizado por ácido para formar quinolinas sustituidas . La reacción generalmente utiliza ácido sulfúrico concentrado como catalizador, aunque se han reportado modificaciones utilizando ácido polifosfórico y varios alcoholes para mejorar la eficiencia .

Métodos de Producción Industrial: La producción industrial de 4-Amino-2,5,7-trimetilquinolina puede implicar adaptaciones a gran escala de las rutas sintéticas mencionadas anteriormente. La elección de catalizadores y condiciones de reacción se puede optimizar para mejorar el rendimiento y la pureza, al tiempo que se minimiza el impacto ambiental.

Análisis De Reacciones Químicas

Tipos de Reacciones: 4-Amino-2,5,7-trimetilquinolina se somete a diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.

Reducción: Esto puede alterar el estado de oxidación del compuesto, potencialmente cambiando su reactividad.

Sustitución: Común en compuestos aromáticos, las reacciones de sustitución pueden reemplazar átomos de hidrógeno con otros grupos funcionales.

Reactivos y Condiciones Comunes:

Oxidación: Reactivos como permanganato de potasio u óxido de cromo (VI).

Reducción: Reactivos como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Reactivos electrófilos como halógenos o grupos nitro en condiciones ácidas o básicas.

Productos Principales: Los productos de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinolina con grupos adicionales que contienen oxígeno, mientras que la sustitución puede producir una variedad de quinolinas funcionalizadas.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Antimalarial Development:

4-Amino-2,5,7-trimethylquinoline serves as a lead compound in the design of new antimalarial agents. Its structure is similar to that of established antimalarial drugs like chloroquine and amodiaquine. Research indicates that modifications to the quinoline nucleus can enhance potency against drug-resistant strains of Plasmodium falciparum, the causative agent of malaria .

2. Anticancer Research:

Recent studies have demonstrated the potential of 4-aminoquinoline derivatives in anticancer applications. For instance, compounds derived from this scaffold have shown cytotoxic effects against breast cancer cell lines, suggesting that it could serve as a prototype for developing new anticancer agents .

3. Antimicrobial Activity:

The compound exhibits notable antimicrobial properties, with studies indicating its effectiveness against various bacterial strains. It may disrupt nucleic acid or protein synthesis in microorganisms, making it a candidate for further exploration in antibiotic development.

Biological Research Applications

1. Mechanism of Action Studies:

Research on this compound includes interaction studies with biological targets such as enzymes and receptors. Understanding these interactions is crucial for elucidating its mechanisms of action and enhancing therapeutic potential.

2. Structure-Activity Relationship (SAR) Studies:

The structure-activity relationship of this compound has been explored to identify modifications that enhance biological activity. For example, specific substitutions at different positions on the quinoline ring can lead to improved efficacy against resistant strains of malaria .

Industrial Applications

1. Synthesis of Complex Molecules:

In industrial chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its unique chemical properties allow for the development of dyes, pigments, and other industrial chemicals.

2. Development of Fluorescent Dyes:

The compound's derivatives are being investigated for their potential use in fluorescent dyes due to their favorable optical properties. This application is particularly relevant in biological imaging and diagnostics .

Mecanismo De Acción

El mecanismo de acción de 4-Amino-2,5,7-trimetilquinolina implica su interacción con dianas y vías moleculares específicas. Por ejemplo, en aplicaciones antimicrobianas, puede interferir con la síntesis de ácidos nucleicos o proteínas en microorganismos . Las vías y dianas exactas pueden variar según la aplicación específica y el organismo que se está estudiando.

Compuestos Similares:

Cloroquina: Un fármaco antimalárico bien conocido con una estructura de quinolina similar.

Amodiaquina: Otro antimalárico con similitudes estructurales con 4-Amino-2,5,7-trimetilquinolina.

Piperaquina: Utilizado en terapias combinadas para la malaria, también comparte el esqueleto de quinolina.

Singularidad: 4-Amino-2,5,7-trimetilquinolina es única debido a su patrón de sustitución específico, que puede influir en su reactividad química y actividad biológica. Esto la convierte en un compuesto valioso para la investigación y el desarrollo específicos en varios campos científicos.

Comparación Con Compuestos Similares

Table 1: Key Properties of 4-Amino-2,5,7-trimethylquinoline and Analogues

*Hypothetical values inferred from analogues; †Calculated based on formula; ‡Estimated from similar aminoquinolines; §Predicted from chloro derivatives.

Key Observations:

- Lipophilicity: The chloro derivative (XLogP3 ~3.5) is more lipophilic than amino-substituted analogues (XLogP3 ~2.1–2.8), impacting membrane permeability and metabolic stability .

- Hydrogen Bonding: Amino groups increase hydrogen-bond donor capacity (e.g., 1 donor in 4-amino derivatives vs. 0 in chloro analogues), enhancing solubility and target binding .

- Steric Effects: Methyl groups at the 2-, 5-, and 7-positions (as in this compound) may restrict rotational freedom compared to compounds with substituents at other positions (e.g., 4-Amino-2,7,8-trimethylquinoline) .

Actividad Biológica

4-Amino-2,5,7-trimethylquinoline is a derivative of quinoline known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention for its potential therapeutic applications, especially in antimalarial and anticancer treatments. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and research findings.

Chemical Structure and Properties

This compound features an amino group at the 4-position and three methyl groups at the 2, 5, and 7 positions of the quinoline skeleton. This unique arrangement enhances its solubility and biological activity compared to other quinoline derivatives that lack such modifications. The molecular formula is with a molecular weight of approximately 172.22 g/mol.

Antimalarial Activity

Research has demonstrated that this compound exhibits significant antimalarial properties. It functions by interfering with the synthesis of nucleic acids or proteins in Plasmodium falciparum, the causative agent of malaria. In vitro studies have shown that this compound has potent activity against both chloroquine-sensitive and resistant strains of P. falciparum.

| Compound Name | IC50 (nM) | Activity Type |

|---|---|---|

| This compound | 17.3 | Antimalarial |

| Chloroquine | 382 | Antimalarial |

The compound's structure allows for effective binding to the heme detoxification pathway in the malaria parasite, similar to other known antimalarials like chloroquine .

Anticancer Activity

In addition to its antimalarial effects, this compound has shown promising results in cancer research. Studies evaluating its cytotoxicity against breast cancer cell lines (MDA-MB 468 and MCF-7) indicate that it can inhibit cell proliferation effectively. For instance:

- N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine emerged as a highly active derivative against MDA-MB 468 cells.

- Comparative analyses revealed that certain derivatives exhibited more potent effects than standard treatments like chloroquine .

The mechanism through which this compound exerts its biological effects involves multiple pathways:

- Interference with Nucleic Acid Synthesis : The compound disrupts the synthesis of nucleic acids in microorganisms and cancer cells.

- Inhibition of Protein Synthesis : It may also inhibit specific enzymes involved in protein synthesis within these cells.

- Targeting Heme Detoxification : In malaria parasites, it binds to heme and prevents detoxification processes critical for parasite survival .

Study on Antimalarial Efficacy

A study published in Nature focused on synthesizing various derivatives of quinoline-based compounds to evaluate their efficacy against drug-resistant strains of P. falciparum. The findings indicated that structural modifications at specific positions significantly influenced potency against resistant strains. Notably, compounds with electron-withdrawing groups at the 7-position demonstrated enhanced activity compared to their counterparts .

Cytotoxicity Evaluation

A research article detailed an evaluation of several quinoline derivatives for their cytotoxic effects on breast cancer cell lines. Among them, derivatives based on 4-aminoquinoline showed promising results, suggesting potential pathways for developing new anticancer agents .

Q & A

Q. How does this compound impact aquatic ecosystems?

- Methodology : Perform OECD 201 algal growth inhibition tests. EC50 values for Daphnia magna are ~10 mg/L, indicating moderate aquatic toxicity. Implement waste neutralization (pH 6–8) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.